![molecular formula C8H4BrN3O B1375689 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 893566-36-4](/img/structure/B1375689.png)
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Overview
Description
Scientific Research Applications
Chemical Synthesis and Biological Properties
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde has been used in the synthesis of various complex molecules. Lassagne et al. (2018) describe its use in creating halogenated compounds through deprotometalation-trapping reactions. These compounds have applications in antiproliferative activity and kinase inhibition, which are crucial in cancer research and therapy (Lassagne et al., 2018).
Electrochemical Properties
The electrochemical reduction of pyrido[2,3-b]pyrazines, including this compound, can lead to various dihydro derivatives. These derivatives are notable for their potential in synthesizing tetrahydropyridopyrazines, which have applications in organic chemistry and materials science (Armand et al., 1978).
Crystallography and Molecular Structure
Research by Popek et al. (2019) on the crystal structures of related pyrido[2,3-b]pyrazine derivatives provides insights into the molecular geometry and potential applications of this compound in crystallography and materials science (Popek et al., 2019).
Optical and Thermal Properties
Meti et al. (2017) investigated the optical and thermal properties of pyrrolopyrazine derivatives, which could include compounds like this compound. This research is significant for the development of materials for optoelectronic applications (Meti et al., 2017).
Antimicrobial Agents
Ayyash et al. (2022) synthesized derivatives of pyrazine for use as antimicrobial agents, highlighting the potential use of this compound in the development of new antibiotics and treatments for infectious diseases (Ayyash et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
properties
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTOYQGPDAIDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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